molecular formula C16H23NO3 B13552694 Tert-butyl 2-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate CAS No. 160376-75-0

Tert-butyl 2-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate

Cat. No.: B13552694
CAS No.: 160376-75-0
M. Wt: 277.36 g/mol
InChI Key: RPOYMOCRHLKPOG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester, a hydroxymethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a phenyl-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group results in an alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to mimic natural substrates. It can also be used in the development of enzyme inhibitors .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism by which tert-butyl 2-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

160376-75-0

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9,18H,7,10-12H2,1-3H3

InChI Key

RPOYMOCRHLKPOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CO)C2=CC=CC=C2

Origin of Product

United States

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